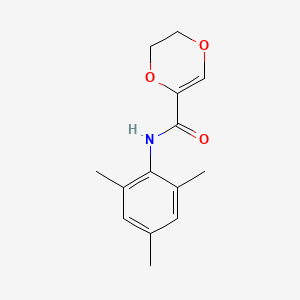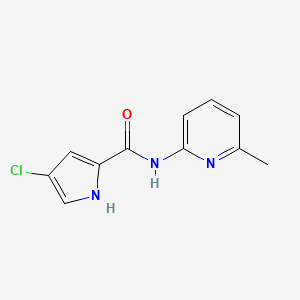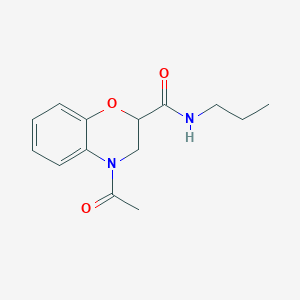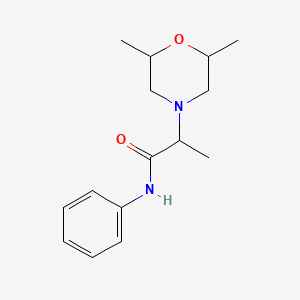
N-propan-2-yl-2-thiophen-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-2-thiophen-3-ylacetamide, also known as PTTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTTA belongs to the class of thioacetamide derivatives, which have shown promising results in various biological activities.
Mécanisme D'action
The exact mechanism of action of N-propan-2-yl-2-thiophen-3-ylacetamide is still under investigation. However, it is believed to exert its effects through the modulation of various signaling pathways. N-propan-2-yl-2-thiophen-3-ylacetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-propan-2-yl-2-thiophen-3-ylacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-propan-2-yl-2-thiophen-3-ylacetamide also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-propan-2-yl-2-thiophen-3-ylacetamide has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-propan-2-yl-2-thiophen-3-ylacetamide in lab experiments is its high potency and selectivity. It has been found to exhibit its effects at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using N-propan-2-yl-2-thiophen-3-ylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-propan-2-yl-2-thiophen-3-ylacetamide. One area of interest is its potential use in treating neurodegenerative diseases. N-propan-2-yl-2-thiophen-3-ylacetamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Finally, further research is needed to elucidate the exact mechanism of action of N-propan-2-yl-2-thiophen-3-ylacetamide and its potential side effects.
In conclusion, N-propan-2-yl-2-thiophen-3-ylacetamide is a promising compound that has shown potential therapeutic applications in various biological activities. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a subject of interest in scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-2-thiophen-3-ylacetamide involves the reaction of 2-acetylthiophene with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-propan-2-yl-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-propan-2-yl-2-thiophen-3-ylacetamide has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-propan-2-yl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)10-9(11)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWLWWTQFXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2-thiophen-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)






